molecular formula C24H22FN3O3S B2621463 Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate CAS No. 442557-58-6

Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2621463
CAS No.: 442557-58-6
M. Wt: 451.52
InChI Key: VARTZGVMLWQGKH-UHFFFAOYSA-N
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Description

The compound Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold known for diverse pharmacological activities. Its structure features:

  • Position 2: Methyl group.
  • Position 4: 2-Fluorophenyl substituent (electron-withdrawing).
  • Position 5: Cyano group (enhances electron deficiency).
  • Position 6: Thioether-linked 2-oxo-2-(o-tolylamino)ethyl side chain (steric and electronic modulation).
  • Position 3: Methyl ester (influences solubility and metabolic stability).

Substituents at positions 4 and 6 are critical for tuning biological and physicochemical properties .

Properties

IUPAC Name

methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O3S/c1-14-8-4-7-11-19(14)28-20(29)13-32-23-17(12-26)22(16-9-5-6-10-18(16)25)21(15(2)27-23)24(30)31-3/h4-11,22,27H,13H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARTZGVMLWQGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=CC=C3F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, cyanoacetates, and other reagents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxidized products.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, it may be investigated for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.

Medicine

In medicine, compounds of this class are often explored for their potential therapeutic applications, including as antihypertensive agents, anti-inflammatory drugs, or anticancer agents.

Industry

In industry, such compounds may be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Compound 1 : Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate
  • Key Differences: Position 4: 2-Ethoxyphenyl (electron-donating via resonance) vs. 2-fluorophenyl (electron-withdrawing). Thioether Side Chain: p-Tolylamino (para-substituted) vs. o-tolylamino (ortho-substituted) in the target.
  • Properties: Molecular formula: C₂₆H₂₇N₃O₄S. Molar mass: 477.58 g/mol. Predicted pKa: 13.96 (vs. target’s ~12–13, inferred from cyano and ester groups).
  • Implications: Ethoxy group increases lipophilicity and may reduce metabolic oxidation compared to fluorine.
Compound 2 : 5-Cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide
  • Key Differences :
    • Position 4 : Thiophen-2-yl (heteroaromatic) vs. 2-fluorophenyl.
    • Position 3 : Carboxamide (amide) vs. methyl ester.
  • Implications :
    • Thiophene introduces sulfur-mediated π-π interactions and altered redox behavior.
    • Amide group increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability .

Side Chain Variations

Compound 3 (AZ331) : 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
  • Key Differences: Position 4: 2-Furyl (oxygen-containing heterocycle) vs. 2-fluorophenyl. Thioether Side Chain: 4-Methoxyphenyl vs. o-tolylamino.
  • Implications: Furyl’s electron-rich nature may enhance nucleophilic reactivity.
Compound 4 (AZ257) : 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
  • Key Differences: Thioether Side Chain: 4-Bromophenyl (electron-withdrawing) vs. o-tolylamino.
  • Implications :
    • Bromine’s electronegativity may stabilize the side chain against enzymatic degradation.
    • Increased molecular weight (vs. target) due to bromine substitution .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound Compound 1 Compound 2
Molecular Formula C₂₆H₂₄FN₃O₄S (inferred) C₂₆H₂₇N₃O₄S C₂₇H₂₃N₃O₃S₂
Molar Mass (g/mol) ~477 (estimated) 477.58 501.62
Predicted logP ~3.5 (moderate lipophilicity) 3.8 2.9
Key Functional Groups Fluorophenyl, ester Ethoxyphenyl, ester Thiophene, amide
  • Target vs. Compound 1 : Fluorine’s electronegativity may enhance metabolic stability but reduce solubility compared to ethoxy.
  • Target vs.

Implications for Drug Design

  • Electron-Withdrawing Groups (e.g., 2-fluorophenyl): Enhance redox activity and stability but may reduce solubility.
  • Ester vs. Amide : Esters offer tunable hydrolysis rates (prodrug strategy), while amides improve metabolic stability .

Biological Activity

Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate, a compound with the CAS number 684238-11-7, belongs to the class of dihydropyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will explore its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C23H20FN3O3S
  • Molecular Weight : 437.49 g/mol
  • Structural Features : The compound features a dihydropyridine core with a cyano group and a fluorophenyl substituent, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Calcium Channel Modulation : Dihydropyridine derivatives are known calcium channel blockers, which can influence cardiovascular function by modulating calcium influx in cardiac and smooth muscle cells.
  • Antiviral Activity : Recent studies have indicated that related compounds exhibit antiviral properties by inhibiting viral polymerases. For instance, a derivative demonstrated an IC50 of 36 μM against viral polymerase interactions and an EC50 of 39 μM in plaque reduction assays .

Efficacy Against Specific Targets

Target Activity IC50/EC50 Values
Viral Polymerase InteractionInhibitoryIC50 = 36 μM
Antiviral Activity in MDCK CellsPlaque ReductionEC50 = 39 μM
Cytotoxicity in HEK293T CellsNon-toxic up to >250 μMCC50 > 250 μM

Case Studies

  • Antiviral Studies : A study investigating a series of pyridine derivatives found that this compound exhibited promising antiviral activity against influenza virus strains. The compound's ability to inhibit viral replication was confirmed through plaque reduction assays .
  • Cardiovascular Research : Another investigation into dihydropyridine derivatives highlighted their role in managing hypertension through calcium channel blockade. The compound's structural modifications enhanced selectivity for L-type calcium channels, suggesting potential therapeutic applications in cardiovascular diseases .

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